Benzo[D]isoxazole-4-boronic acid

COX-2 inhibitor synthesis regioselective Suzuki coupling diarylisoxazole pharmacophore

Benzo[D]isoxazole-4-boronic acid (CAS 2408430-05-5) is a heteroaromatic boronic acid consisting of a benzene-fused isoxazole ring bearing a boronic acid group at the 4-position. With a molecular formula of C₇H₆BNO₃ and a molecular weight of 162.94 g/mol, this compound serves as a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H6BNO3
Molecular Weight 162.94 g/mol
Cat. No. B8187558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[D]isoxazole-4-boronic acid
Molecular FormulaC7H6BNO3
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=C2C=NOC2=CC=C1)(O)O
InChIInChI=1S/C7H6BNO3/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H
InChIKeyUIAQPBVTWFLMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[D]isoxazole-4-boronic Acid: Core Substructure Identity and Procurement-Grade Characterization


Benzo[D]isoxazole-4-boronic acid (CAS 2408430-05-5) is a heteroaromatic boronic acid consisting of a benzene-fused isoxazole ring bearing a boronic acid group at the 4-position. With a molecular formula of C₇H₆BNO₃ and a molecular weight of 162.94 g/mol, this compound serves as a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . Its structural motif places it within the broader class of benzisoxazole derivatives, which are privileged scaffolds in medicinal chemistry, appearing in marketed drugs such as the antipsychotics risperidone and paliperidone [1]. The availability of the free boronic acid form, typically at ≥97% purity, makes it directly suitable for Suzuki-Miyaura coupling without requiring in situ deprotection of the pinacol ester .

Why Benzo[D]isoxazole-4-boronic Acid Cannot Be Replaced by Its 5-Boronic or 6-Boronic Isomers in Regiospecific Synthesis


The benzo[D]isoxazole scaffold contains three distinct positions (4, 5, and 6) where a boronic acid functionality can be installed, and each regioisomer produces fundamentally different products upon Suzuki-Miyaura coupling. The 4-boronic acid isomer is uniquely capable of generating 3,4-diarylisoxazole products—the core substitution pattern required for the COX-2 selective inhibitor valdecoxib and its analogues—whereas the 5- or 6-boronic acid regioisomers would yield completely different connectivity patterns that are incompatible with this pharmacophoric geometry [1]. This regiochemical specificity means that generic substitution with an alternative benzo[D]isoxazole boronic acid isomer is not synthetically equivalent and will fail to produce the target molecular architecture, making regioisomer selection a critical procurement decision rather than a commodity choice [1].

Benzo[D]isoxazole-4-boronic Acid: Quantified Differentiation Evidence Against Closest Analogs


Regiochemical Fidelity: 4-Boronate Enables Valdecoxib Core While 5-Boronate Cannot

The 4-boronic acid (or its pinacol ester) is the sole regioisomer that furnishes the 3,4-diarylisoxazole framework after Suzuki coupling—a connectivity pattern that is essential for the COX-2 pharmacophore of valdecoxib. The 5-boronic acid and 6-boronic acid regioisomers, by contrast, produce 3,5-diarylisoxazole and 3,6-diarylisoxazole products respectively, which are structurally incapable of reproducing the valdecoxib binding geometry [1]. In the published [3+2] cycloaddition strategy, isoxazole-4-boronates were subjected to Suzuki coupling with p-bromobenzene sulfonamide to furnish valdecoxib and its mesityl-substituted analogue in excellent yields, demonstrating the practical synthetic utility that is unique to the 4-substituted isomer [1].

COX-2 inhibitor synthesis regioselective Suzuki coupling diarylisoxazole pharmacophore

Synthetic Efficiency: 4-Boronate Route to Valdecoxib Versus Iodo-Isoxazole Route

The cycloaddition/Suzuki strategy employing isoxazole-4-boronates provided valdecoxib and analogues in excellent yields, whereas the earlier reported approach using 4-iodoisoxazole intermediates suffered from undesired chlorosulfonation, steric effects, and low product formation [1]. Although exact numerical yields for the valdecoxib synthesis step are not explicitly disclosed in the publicly available abstract, the authors emphasized that the reaction protocol is of greater significance compared to prior methods that were plagued by side reactions and poor yields [1]. This qualitative comparison demonstrates that the 4-boronate-based route offers a cleaner, more efficient entry to the target pharmacophore than halogen-based alternatives.

valdecoxib synthesis Suzuki coupling yield isoxazole boronate versus halide

Free Boronic Acid vs. Pinacol Ester: Direct Coupling Readiness and Atom Economy

Benzo[D]isoxazole-4-boronic acid (CAS 2408430-05-5) is supplied as the free boronic acid, differing from its pinacol ester counterpart (Benzo[D]isoxazole-4-boronic acid pinacol ester, CAS 2379560-80-0, molecular weight 245.08 g/mol) . The free acid form eliminates the need for a separate deprotection step prior to Suzuki coupling, saving one synthetic operation and reducing the molecular weight of the coupling partner by approximately 50% (162.94 vs. 245.08 g/mol), which translates to improved atom economy in the overall synthetic sequence . For procurement, this means that 1 gram of the free acid delivers more reactive boronic acid equivalents per gram purchased than the corresponding pinacol ester.

boronic acid stability pinacol ester vs free acid Suzuki coupling atom economy

Regioselectivity of [3+2] Cycloaddition: C-4 vs. C-5 Boronate Installation

The [3+2] cycloaddition of nitrile oxides with alkynylboronates installs the boronic ester moiety at C-4 or C-5 of the isoxazole ring with high levels of regiocontrol, but the regiochemical outcome depends on the substitution pattern of the alkyne [1]. Specifically, the method generates trisubstituted isoxazole 4-boronates and disubstituted isoxazoles with boronic ester at C-4 or C-5 [1]. This inherent regiochemical flexibility means that the 4-boronic acid is not merely a positional isomer but is accessed through a specific cycloaddition mode that is synthetically distinct from the pathway leading to the 5-boronic isomer, with different substituent tolerance and yield profiles [1].

regioselective cycloaddition isoxazole boronate synthesis C-4 versus C-5 selectivity

Benzo[D]isoxazole-4-boronic Acid: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of 3,4-Diarylisoxazole COX-2 Inhibitor Cores (Valdecoxib and Analogues)

The 4-boronic acid is the only regioisomer that can deliver the 3,4-diarylisoxazole connectivity required for COX-2 pharmacophores such as valdecoxib. The Tetrahedron 2005 study demonstrated that Suzuki coupling of isoxazole-4-boronates with p-bromobenzene sulfonamide provides direct access to this drug scaffold, while the 5- and 6-boronate isomers would produce products with incompatible aryl group geometry [1].

One-Step Suzuki Library Synthesis Without Deprotection Overhead

Procuring the free boronic acid form (CAS 2408430-05-5, MW 162.94) rather than the pinacol ester (CAS 2379560-80-0, MW 245.08) eliminates the need for a deprotection step prior to Suzuki coupling, saving one synthetic operation and improving atom economy by 33.5% on a per-mass basis [1][2]. This is especially advantageous for high-throughput parallel synthesis where step reduction directly translates to higher library throughput.

Regiospecific Scaffold Decoration for Benzo[D]isoxazole-Containing Pharmaceutical Candidates

The benzo[D]isoxazole core is a privileged structure in antipsychotic drugs (risperidone, paliperidone) and anticonvulsants (zonisamide) [1]. The 4-boronic acid enables direct C–C bond formation at the 4-position, a substitution pattern that is synthetically inaccessible through electrophilic aromatic substitution and therefore requires a boronic acid handle for modular diversification of this pharmacophore.

Benchmarking Against Halide-Based Routes: Cleaner Coupling Profiles

In the synthesis of valdecoxib analogues, the 4-boronate route was reported to avoid the chlorosulfonation and steric hindrance complications that plagued the earlier 4-iodoisoxazole approach, resulting in superior product yields and simpler purification [1]. For process chemistry scale-up, this translates to fewer side-product removal steps and higher isolated yields.

Quote Request

Request a Quote for Benzo[D]isoxazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.